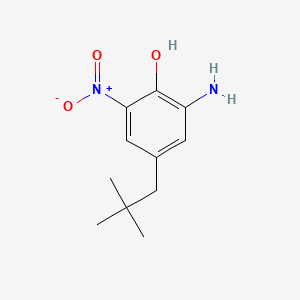

2-Amino-6-nitro-4-neopentylphenol

Description

Significance of Substituted Phenol (B47542) Architectures in Modern Chemistry

Substituted phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached to an aromatic ring that also bears other functional groups. britannica.com These structures are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural and synthetic materials. Their significance stems from the versatile reactivity of the phenol ring, which is activated by the hydroxyl group, making it susceptible to electrophilic substitution at the ortho and para positions. britannica.comlibretexts.org

The diverse functionalities that can be introduced onto the phenol backbone allow for the fine-tuning of chemical and physical properties. This adaptability makes substituted phenols indispensable as:

Intermediates in Industrial Synthesis: They are crucial starting materials for plastics, dyes, pharmaceuticals like aspirin, and explosives such as picric acid. britannica.com

Bioactive Molecules: Many phenolic compounds exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net

Pollutants of Interest: Certain substituted phenols, particularly nitro- and chloro-derivatives, are monitored as environmental pollutants due to their potential interaction with biological membranes. nih.gov

Their role as precursors for more complex molecules, such as benzopyran derivatives, further underscores their importance in developing advanced materials and new synthetic methodologies. wisdomlib.org

Unique Structural Attributes of 2-Amino-6-nitro-4-neopentylphenol and Research Rationale

This compound is a polysubstituted phenol distinguished by a specific arrangement of functional groups that impart a unique combination of steric and electronic properties. The name itself describes its architecture: a phenol ring with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 6, and a bulky neopentyl group at position 4.

The key structural attributes include:

Push-Pull System: The electron-donating amino group and the electron-withdrawing nitro group are positioned ortho to the hydroxyl group and para to each other across the ring. This arrangement creates a strong electronic polarization, which can lead to interesting photophysical properties, such as intense color, making it a candidate for novel dyes and pigments.

Steric Hindrance: The neopentyl group is exceptionally bulky. Its presence at the para position can sterically shield that side of the molecule, potentially directing reactions to other sites, influencing crystal packing, and modifying the solubility and physical properties of the compound and its derivatives.

Intramolecular Hydrogen Bonding: The proximity of the amino, nitro, and hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds. This can lock the molecule into a more planar conformation, affecting its reactivity and spectroscopic behavior.

The research rationale for investigating this specific molecule is driven by these unique features. It serves as a model compound to study the interplay of steric and electronic effects on the chemical behavior of a phenol ring. A related compound, 2-amino-4-tert-pentyl-6-nitrophenol, is noted as an important chemical intermediate for synthesizing metallized dyes, where its structure contributes to extraordinary performance in coatings. google.com The specific properties of this compound make it a target for applications in materials science, particularly in the development of high-performance dyes, functional polymers, and specialized chemical intermediates.

Below is a table summarizing the key physicochemical properties of a closely related analogue, 2-Amino-6-nitro-4-(tert-pentyl)phenol, which provides insight into the expected characteristics of the neopentyl variant.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)-6-nitrophenol |

| CAS Number | 83488-02-2 |

| Appearance | Dark-brown crystalline powder |

Data sourced from PubChem for the tert-pentyl analogue and a patent for appearance. google.comnih.gov

Historical Context of Aminonitrophenols in Synthetic and Applied Chemistry

The broader class of aminonitrophenols has a rich history in applied chemistry, dating back to the development of synthetic dyes in the 19th century. These compounds, which combine amino and nitro functional groups on a phenol ring, are often intensely colored and have been foundational to the dye and pigment industry. google.com

One of the most famous historical examples in this family is Picramic acid (2-amino-4,6-dinitrophenol). Derived from Picric acid (2,4,6-trinitrophenol), it has been used as a component in explosives and as a chemical intermediate for azo dyes. britannica.comnoaa.gov The synthesis and reactivity of aminonitrophenols have been extensively studied, as the nitro groups can be readily reduced to amino groups, providing pathways to a wide variety of other substituted aromatic compounds.

Historically, aminonitrophenols have been utilized as:

Dye Intermediates: Their ability to be diazotized (the amino group converted to a diazonium salt) and then coupled with other aromatic compounds is a cornerstone of azo dye synthesis.

Photographic Developers: Certain aminophenol derivatives have been used as developing agents in black-and-white photography.

Precursors for Pharmaceuticals and Agrochemicals: The versatile functional groups allow for their use as starting materials in the synthesis of more complex bioactive molecules. researchgate.net

The study of molecules like this compound continues this legacy, exploring how modern synthetic methods can harness the unique properties of these established chemical motifs for next-generation materials and applications.

Structure

3D Structure

Properties

CAS No. |

83488-03-3 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)6-7-4-8(12)10(14)9(5-7)13(15)16/h4-5,14H,6,12H2,1-3H3 |

InChI Key |

NVKBPXZFYMDQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 6 Nitro 4 Neopentylphenol and Its Derivatives

Stereoselective and Regioselective Synthetic Approaches to Substituted Phenols

The strategic introduction of substituents onto a phenolic ring is governed by the directing effects of the functional groups already present. The hydroxyl group is a strongly activating ortho-, para-director, which fundamentally influences the course of electrophilic aromatic substitution reactions. fiveable.meharvard.eduresearchgate.net

Strategies for ortho-, meta-, and para-Substitution Control

A plausible retrosynthetic analysis for 2-amino-6-nitro-4-neopentylphenol suggests a synthetic sequence starting from a 4-substituted phenol (B47542). The neopentyl group at the para position can be introduced first, followed by sequential nitration and reduction/amination steps. The directing effects of the substituents at each stage are crucial for achieving the desired regiochemistry.

Table 1: Directing Effects of Substituents in the Synthesis of Polysubstituted Phenols

| Substituent | Classification | Directing Effect |

| -OH | Activating | Ortho, Para |

| -NH2 | Activating | Ortho, Para |

| -NO2 | Deactivating | Meta |

| -R (Alkyl) | Activating | Ortho, Para |

This table summarizes the general directing effects of common functional groups in electrophilic aromatic substitution reactions.

Incorporation of the Neopentyl Moiety: Specific Alkylation and Functionalization Protocols

The introduction of a neopentyl group onto a phenol ring is a key step in the synthesis of the target compound. Friedel-Crafts alkylation is a common method for attaching alkyl groups to aromatic rings. researchgate.net However, the direct Friedel-Crafts alkylation of phenols can be problematic due to the high reactivity of the phenol, which can lead to O-alkylation and polysubstitution. oregonstate.edu Furthermore, primary alkyl halides, such as neopentyl halides, are prone to carbocation rearrangements under traditional Friedel-Crafts conditions, which can lead to a mixture of products. youtube.com

To circumvent these issues, alternative strategies can be employed. One approach involves the Friedel-Crafts acylation of phenol with a suitable acyl halide, followed by reduction of the resulting ketone. This method avoids carbocation rearrangements and provides better regiocontrol. For the introduction of a neopentyl group, a related strategy could involve the use of a pivaloyl group (tert-butylcarbonyl), followed by reduction.

A Chinese patent for the preparation of the structurally similar 2-amino-4-tert-amyl-6-nitro-phenol describes a process that begins with the condensation of phenol with a tertiary amyl alcohol in the presence of a catalyst. google.comgoogle.com This suggests that a direct alkylation of phenol with a neopentyl source, such as neopentyl alcohol or a neopentyl halide, under specific catalytic conditions could be a viable route to 4-neopentylphenol.

Novel Reaction Pathways and Green Chemistry Principles in Phenol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction pathways. This includes the use of metal-free catalysts, tandem reactions, and scalable protocols that minimize waste and energy consumption.

Metal-Free Hydroxylation and Tandem Reactions for Phenol Synthesis

While the synthesis of this compound would likely start from a phenol, the development of novel metal-free methods for the hydroxylation of aromatic rings is a significant area of research. These methods often utilize strong oxidizing agents in the presence of a catalyst to directly introduce a hydroxyl group onto an aromatic ring. researchgate.netbeilstein-journals.org

Tandem reactions, where multiple transformations occur in a single pot, offer a streamlined approach to complex molecule synthesis. For the synthesis of substituted phenols, a tandem reaction could involve the in-situ generation of a reactive intermediate that then undergoes further functionalization. researchgate.netrsc.orgorgsyn.org For instance, a tandem process could be envisioned where the alkylation of a phenol is immediately followed by a regioselective nitration in the same reaction vessel.

Scalable and Efficient Protocols for Aminonitrophenol Synthesis

The synthesis of aminonitrophenols often involves nitration of a phenol followed by partial reduction of a dinitro compound or selective reduction of a single nitro group. Green chemistry principles are increasingly being applied to these processes to improve their safety and sustainability. researchgate.netnih.govsciepublish.com

Green Nitration: Traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. Greener alternatives include the use of solid acid catalysts, metal nitrates in the presence of an acid catalyst, or milder nitrating agents that can be used under less harsh conditions. paspk.orgdergipark.org.trresearchgate.net These methods can also offer improved regioselectivity. researchgate.netnih.gov

Scalable Reduction: The reduction of a nitro group to an amino group is a key step in the synthesis of the target molecule. mdpi.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon is a common and clean method. masterorganicchemistry.com Metal-free reduction methods are also gaining prominence. For example, the use of reducing agents like trichlorosilane offers a mild and efficient alternative for the reduction of nitroarenes to anilines. beilstein-journals.org The development of scalable and efficient protocols for the selective reduction of one nitro group in the presence of another remains an active area of research. A procedure for the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol using sodium sulfide as the reducing agent has been reported, demonstrating a scalable method for selective reduction. orgsyn.org

Table 2: Comparison of Nitration and Reduction Methods

| Transformation | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Nitration | HNO3/H2SO4 | Solid acid catalysts, Metal nitrates | Milder conditions, reduced acid waste, improved selectivity |

| Nitro Reduction | Fe/HCl | Catalytic hydrogenation (H2/Pd-C), Metal-free reagents (e.g., HSiCl3) | Cleaner reaction, avoids stoichiometric metal waste |

This table provides a comparative overview of traditional and green synthetic methods for key transformations in aminonitrophenol synthesis.

Functional Group Interconversions and Derivatization Strategies of the this compound Core

The this compound core contains three reactive functional groups: an amino group, a nitro group, and a phenolic hydroxyl group. These groups can be selectively modified to generate a library of derivatives with potentially new and interesting properties.

Reactions of the Amino Group:

Diazotization: The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can be replaced by a wide variety of substituents, including halogens (Sandmeyer reaction), a hydroxyl group, a cyano group, or a hydrogen atom (deamination).

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy to moderate the activating effect of the amino group during subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Reactions of the Nitro Group:

Reduction: The nitro group can be reduced to an amino group, as discussed previously. youtube.comyoutube.com This would lead to the formation of a diaminophenol derivative. The selective reduction of one nitro group in a dinitro compound is a key strategy in the synthesis of nitroanilines. libretexts.org

Other transformations: While less common, the nitro group can participate in other transformations, such as nucleophilic aromatic substitution on highly electron-deficient rings.

Reactions of the Phenolic Hydroxyl Group:

O-Alkylation: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

O-Acylation: The hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters.

Electrophilic Substitution: The hydroxyl group strongly activates the aromatic ring towards further electrophilic substitution, although the existing substituents will also influence the position of any new incoming group.

By employing a combination of these functional group interconversions, a diverse range of derivatives of this compound can be synthesized for further investigation.

Chemical Transformations of the Amino Group

The amino group on the aromatic ring is a primary nucleophilic site and can undergo a variety of chemical reactions. These transformations are fundamental in creating a diverse set of derivatives.

One of the most common reactions involving the primary aromatic amino group is diazotization . This process involves treating the aminophenol with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures. The resulting diazonium salt is a highly versatile intermediate. It can be subjected to a wide array of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups, thereby replacing the original amino functionality.

Acylation of the amino group is another straightforward and widely used transformation. This reaction is typically achieved by treating the this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. This results in the formation of an amide linkage. The choice of the acylating agent allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex moieties, thereby modifying the electronic and steric properties of the molecule.

Furthermore, alkylation of the amino group can be performed to yield secondary or tertiary amines. This can be accomplished using various alkylating agents like alkyl halides. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants.

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl diazonium salt |

| Acylation | RCOCl, Base | N-Acyl derivative (Amide) |

| Alkylation | R-X, Base | N-Alkyl derivative |

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and its transformation can significantly alter the properties of the aromatic ring. The most prominent reaction of the nitro group in this context is its reduction to an amino group.

This reduction can be achieved using a variety of reducing agents. A common method for this transformation is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient, yielding the corresponding diamine.

Alternatively, chemical reducing agents can be employed. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, are effective for the reduction of aromatic nitro groups. Another common laboratory-scale method involves the use of sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S). In some patented procedures for similar compounds, a 30% sodium disulfide solution is used as the reducing agent. google.comgoogle.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

The successful reduction of the nitro group in this compound would yield 2,6-diamino-4-neopentylphenol, a triphenolic diamine that can serve as a precursor for the synthesis of more complex heterocyclic systems or as a monomer in polymerization reactions.

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol, room temp. | 2,6-Diamino-4-neopentylphenol |

| Fe/HCl | Acetic acid or water, reflux | 2,6-Diamino-4-neopentylphenol |

| SnCl₂·2H₂O | Ethanol, reflux | 2,6-Diamino-4-neopentylphenol |

| Sodium Disulfide | Ethanol/DMF, 80 °C | 2,6-Diamino-4-neopentylphenol |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for synthetic modification, allowing for the formation of ethers and esters.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, to form an ether. This reaction allows for the introduction of a wide variety of alkyl or aryl groups onto the phenolic oxygen, thereby altering the solubility and electronic properties of the molecule.

Esterification of the phenolic hydroxyl group can be accomplished by reacting the this compound with an acid chloride or an acid anhydride in the presence of a base, similar to the acylation of the amino group. The relative reactivity of the amino and hydroxyl groups would need to be considered to achieve selective esterification. Often, the amino group is more nucleophilic and would react preferentially. Therefore, protection of the amino group may be necessary prior to esterification of the hydroxyl group.

These modifications of the phenolic hydroxyl group are crucial for fine-tuning the properties of the molecule for specific applications, for instance, in the synthesis of dyestuffs or as ligands for metal complexes.

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., K₂CO₃) 2. R-X | O-Alkyl/Aryl derivative (Ether) |

| Esterification | RCOCl, Base | O-Acyl derivative (Ester) |

Comprehensive Spectroscopic and Diffraction Characterization of 2 Amino 6 Nitro 4 Neopentylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be mapped out.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 2-Amino-6-nitro-4-neopentylphenol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets, as the protons on the benzene (B151609) ring (at positions 3 and 5) are isolated from each other by substituents and would not exhibit spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH2), nitro (-NO2), hydroxyl (-OH), and neopentyl groups. The neopentyl group itself would produce two characteristic signals: a singlet for the nine equivalent protons of the three methyl (-CH₃) groups and a singlet for the two protons of the methylene (B1212753) (-CH₂) group. The protons of the phenolic -OH and amino -NH₂ groups are expected to appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The aromatic region would display six distinct signals for the carbons of the benzene ring. The chemical shifts are dictated by the nature of the attached substituent. Carbons bonded to the electron-withdrawing nitro group and the electron-donating hydroxyl and amino groups would show significant shifts. The neopentyl group would contribute two signals: one for the quaternary carbon and one for the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar substituted phenols like 2-amino-6-nitrophenol (B1276892) and 4-nitrophenol (B140041). nih.govchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.0 - 7.3 | - |

| H5 | ~7.8 - 8.1 | - |

| -CH₂- (neopentyl) | ~2.6 | ~40-45 |

| -C(CH₃)₃ (neopentyl) | ~0.9 | ~30-32 (CH₃) |

| -OH | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

| C1 (-OH) | - | ~145-150 |

| C2 (-NH₂) | - | ~135-140 |

| C3 | - | ~115-120 |

| C4 (-neopentyl) | - | ~140-145 |

| C5 | - | ~125-130 |

| C6 (-NO₂) | - | ~140-145 |

| Quaternary C (neopentyl) | - | ~32-35 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, the COSY spectrum would be relatively simple. It would not show any cross-peaks between the aromatic protons H3 and H5, confirming their isolation. The primary use would be to confirm the assignments within potential aliphatic side chains if they were more complex.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps one-bond correlations between protons and their directly attached carbons (¹H-¹³C). sdsu.eduemerypharma.com This is essential for assigning the carbon signals. For instance, the aromatic proton signal at ~7.0-7.3 ppm would show a correlation to the carbon signal at ~115-120 ppm, assigning them as H3 and C3, respectively. Similarly, it would confirm the connections within the neopentyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). emerypharma.comyoutube.com This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons). Key HMBC correlations would include:

The methylene protons of the neopentyl group showing correlations to the aromatic carbons C3, C4, and C5.

The aromatic proton H3 showing correlations to carbons C1, C2, C4, and C5.

The aromatic proton H5 showing correlations to carbons C1, C3, and C4.

These correlations would provide definitive proof of the substitution pattern on the aromatic ring.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of materials in their crystalline state. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. youtube.com For this compound, ssNMR could be used to:

Identify Polymorphism : Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra, allowing for their identification and characterization. nih.gov

Determine Molecular Conformation and Packing : The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by the molecular conformation and how the molecules are packed in the crystal lattice.

Probe Intermolecular Interactions : ssNMR can detect the effects of intermolecular hydrogen bonding on the chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N, ¹⁷O), providing data that is complementary to diffraction methods. Studies on other nitrogen-containing compounds have successfully used ssNMR to characterize the nitrogen environment. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by bands corresponding to its key functional groups.

Amino (-NH₂) Group : This group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group : The nitro group has two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. These are often very intense in the IR spectrum.

Phenolic (-OH) Group : The O-H stretching vibration is highly sensitive to hydrogen bonding. In the absence of H-bonding, a sharp band appears around 3600 cm⁻¹. However, due to strong intramolecular hydrogen bonding in this molecule, a very broad and shifted band is expected at a much lower frequency (see section 3.2.2).

Aromatic Ring : C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Neopentyl Group : Aliphatic C-H stretching vibrations from the -CH₂- and -CH₃ groups are expected in the 2850-2960 cm⁻¹ range.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound Frequency ranges are based on data from analogous compounds such as 2-nitrophenol (B165410) and 2-amino-6-nitrobenzothiazole. nih.govlongdom.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3500 (broad) | Medium-Strong, Broad |

| Amino -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Amino -NH₂ | N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Neopentyl C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium-Variable |

| Nitro -NO₂ | Asymmetric Stretch | 1500 - 1570 | Very Strong |

| Nitro -NO₂ | Symmetric Stretch | 1300 - 1370 | Very Strong |

The structure of this compound is ideal for forming a strong intramolecular hydrogen bond between the phenolic -OH group and the oxygen of the ortho-nitro group. This interaction significantly influences the IR spectrum. nih.gov

The O-H stretching frequency is a sensitive probe for hydrogen bonding. In a non-H-bonded phenol (B47542), the O-H stretch is a relatively sharp band around 3600 cm⁻¹. In this compound, the formation of a six-membered intramolecular hydrogen-bonded ring (O-H···O-N) would cause this band to broaden considerably and shift to a lower wavenumber, likely appearing in the 3200-3500 cm⁻¹ range. The extent of this shift provides a qualitative measure of the hydrogen bond strength. Similar effects are well-documented in related compounds like 2-nitrophenol. longdom.org The N-H stretching frequencies of the amino group may also be slightly shifted if it participates in any intermolecular hydrogen bonding in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of molecules containing chromophores—parts of a molecule that absorb light. In the case of this compound, the phenolic ring substituted with an amino (-NH2) group (an auxochrome) and a nitro (-NO2) group (a chromophore) is expected to exhibit distinct absorption bands in the UV-visible region. These absorptions correspond to the energy required to promote electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).

Analysis of Absorption Maxima and Molar Absorptivities

Specific experimental data for the absorption maxima (λmax) and molar absorptivities (ε) of this compound are not available in the reviewed sources.

However, a hypothetical analysis based on its structure can be described. A UV-Vis spectrum would be recorded by passing a beam of UV-visible light through a solution of the compound and measuring the absorbance at various wavelengths.

Absorption Maxima (λmax): The spectrum would likely display one or more peaks, with the wavelength of maximum absorbance denoted as λmax. For nitrophenol derivatives, these peaks are typically associated with π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, and the nitrogen of the amino group. The presence of the electron-donating amino group and electron-withdrawing nitro group on the same ring system would likely lead to significant intramolecular charge transfer, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to unsubstituted phenol. For comparison, a related compound, 2-Amino-4-nitrophenol (B125904), exhibits absorption maxima at 224 nm, 262 nm, and 308 nm. conicet.gov.ar

Molar Absorptivity (ε): This value is a measure of how strongly the compound absorbs light at a specific wavelength. It would be determined using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. A high molar absorptivity value for the principal absorption band would indicate a highly probable electronic transition.

A data table for this analysis would typically be presented as follows, but is currently unpopulated due to the lack of experimental data:

Table 1. Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε2 (M⁻¹cm⁻¹) |

|---|

Solvent Effects on Electronic Spectra of this compound

The polarity of the solvent can significantly influence the electronic spectra of polar molecules like this compound, a phenomenon known as solvatochromism. Specific data on solvent effects for this compound are not publicly documented.

A systematic study would involve recording the UV-Vis spectra in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar protic (e.g., ethanol) and polar aprotic (e.g., acetonitrile).

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift of the absorption maximum to a longer wavelength.

Hypsochromic Shift (Blue Shift): For n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons of the nitro or amino groups. This stabilizes the ground state more than the excited state, requiring more energy for the transition and causing a shift to a shorter wavelength.

Observing these shifts would provide valuable insight into the nature of the electronic transitions of the molecule. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While HRMS data for this compound is not available in the searched databases, this technique would provide the most accurate mass of the molecular ion. The chemical formula is C11H16N2O3. nih.gov

Monoisotopic Mass Calculation: The calculated monoisotopic mass (using the mass of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O) is 224.1161 g/mol .

HRMS Measurement: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, could measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition, confirming the molecular formula C11H16N2O3.

Table 2. Calculated and Hypothetical HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C11H17N2O3⁺ | 225.1234 | Data Not Available |

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation, CID), and analyzing the resulting fragment ions. This provides a fragmentation pattern that acts as a structural fingerprint. No experimental MS/MS data for this compound has been found.

Based on the structure, likely fragmentation pathways can be predicted:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of •NO2 (46 Da) or •NO (30 Da) and O (16 Da).

Alpha-Cleavage of Neopentyl Group: The neopentyl group is prone to α-cleavage, resulting in the loss of a tert-butyl radical (•C(CH3)3, 57 Da) to form a stable benzylic cation. The observation of a peak at m/z 57 corresponding to the tert-butyl cation itself would also be expected.

Loss of Water: The presence of the ortho-amino and hydroxyl groups could facilitate the loss of a water molecule (18 Da).

Ring Fragmentation: Cleavage of the aromatic ring itself could also occur, leading to smaller fragment ions.

Analyzing these pathways allows for the confirmation of the connectivity of the different functional groups to the aromatic ring.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. xmu.edu.cnnih.gov This provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. No published crystal structure data exists for this compound.

Single Crystal XRD: If a suitable single crystal of the compound could be grown, this technique would elucidate its precise molecular structure. It would confirm the substitution pattern on the phenol ring and reveal the conformation of the neopentyl group. Crucially, it would show the extent of intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups, and the ortho-nitro and hydroxyl groups, which significantly influences the compound's chemical properties. It would also detail how the molecules pack together in the crystal lattice through intermolecular forces.

Powder XRD (PXRD): If the compound is a microcrystalline powder and single crystals cannot be obtained, PXRD would be used. The resulting diffraction pattern is a fingerprint for that specific crystalline phase of the compound. While generally not used for solving unknown structures from scratch for molecules of this complexity, it is excellent for phase identification, purity analysis, and tracking structural changes under different conditions. repligen.com

A crystal structure report would include a data table similar to the one below, which remains unpopulated.

Table 3. Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C11H16N2O3 |

| Formula Weight | 224.26 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

| Density (calculated) | Data Not Available |

Determination of Crystal System, Space Group, and Unit Cell Parameters

Currently, there are no published crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic), space group, and specific unit cell parameters (a, b, c, α, β, γ) remains undetermined.

To determine these parameters, a single-crystal X-ray diffraction experiment would be required. This would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without experimental structural data, a definitive elucidation of the molecular conformation and intermolecular interactions of this compound is not possible. However, based on the functional groups present (amino, nitro, hydroxyl, and a bulky neopentyl group), some potential interactions can be hypothesized.

The presence of amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups suggests the high likelihood of intermolecular hydrogen bonding. nih.govnih.gov These interactions are common in similar structures and play a crucial role in the packing of molecules in the solid state. nih.gov The aromatic ring also introduces the possibility of π-π stacking interactions. nih.gov

A detailed analysis would require single-crystal X-ray diffraction data to determine the precise bond lengths, bond angles, and torsion angles, as well as the specific patterns of hydrogen bonding and other non-covalent interactions.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential for Occurrence |

|---|---|---|---|

| Hydrogen Bonding | -OH, -NH₂ | O (-NO₂), N (-NH₂), O (-OH) | High |

Analysis of Polymorphism and Co-crystallization Phenomena

There is no information in the current scientific literature regarding studies on the polymorphism or co-crystallization of this compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Similarly, co-crystallization studies, which involve crystallizing the target compound with a suitable co-former, have not been reported. Such studies could be used to modify the physicochemical properties of the compound.

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Nitro 4 Neopentylphenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in theoretical and computational chemistry to predict various molecular properties with a good balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 2-Amino-6-nitro-4-neopentylphenol, which has rotatable bonds in the amino, nitro, and neopentyl groups, a conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) of these groups to identify the global minimum energy structure, which is the most likely conformation to be found in reality.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good description of the electronic distribution. The process involves calculating the forces on each atom and adjusting their positions until these forces become negligible, indicating that an energy minimum has been reached. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenol (B47542) ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. mdpi.com The HOMO-LUMO gap would indicate the energy required for an electronic transition, which is related to the molecule's color and photochemical properties.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes, as specific data for this compound is not available. The values are based on typical ranges observed for similar aromatic nitro compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.4 |

| HOMO-LUMO Gap | 3.4 |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, making these sites susceptible to interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the phenolic hydroxyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. The neopentyl group, being non-polar, would have a relatively neutral potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary computational tool for simulating electronic absorption and emission spectra.

Simulation of UV-Vis and Fluorescence Spectra

TD-DFT calculations can predict the electronic absorption (UV-Vis) and fluorescence spectra of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.com The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state, the energy of the emission from this state back to the ground state can be calculated, which corresponds to the fluorescence spectrum. mdpi.com

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the aromatic ring and the nitro and amino functional groups. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the same aromatic ring suggests the possibility of intramolecular charge transfer (ICT) transitions, which often result in strong absorption bands at longer wavelengths.

Understanding Photophysical Behavior and Chromophoric Characteristics

The chromophoric characteristics of this compound are determined by the electronic transitions that give rise to its color. The combination of the phenol, amino, and nitro groups on the benzene (B151609) ring constitutes the chromophore. The neopentyl group, being an alkyl group, acts as an auxochrome, which can subtly modify the photophysical properties.

TD-DFT calculations provide insights into the nature of these transitions by analyzing the molecular orbitals involved. For instance, a transition from a HOMO localized on the amino-phenol part to a LUMO on the nitro group would confirm an ICT character. This understanding is crucial for applications such as the design of dyes and functional materials. mdpi.com The simulated fluorescence spectrum would provide information about the molecule's potential as a fluorescent probe or emitter.

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the theoretical and computational chemistry of this compound, specifically concerning the requested topics of Molecular Dynamics (MD) Simulations and Quantitative Structure-Property Relationship (QSPR) Modeling.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided in the user request. The generation of content for the specified sections and subsections would require a foundation of existing research findings, which are not present for this particular chemical compound.

To fulfill the user's request, dedicated theoretical and computational studies on this compound would need to be conducted and published. Such research would provide the necessary data to address the conformational flexibility, rotational barriers, solvation effects, intermolecular interactions, and QSPR modeling as outlined.

Reactivity Mechanisms and Reaction Kinetics of 2 Amino 6 Nitro 4 Neopentylphenol

Reaction Pathways and Transition State Analysis

The reaction pathways of 2-Amino-6-nitro-4-neopentylphenol are complex, with the potential for reactions at the hydroxyl and amino groups, as well as on the aromatic ring itself. The analysis of transition states in these reactions is crucial for understanding the regioselectivity and the rate of transformations. Computational chemistry, while not extensively reported for this specific molecule, provides a framework for predicting the stability of intermediates and transition states in related compounds. nih.gov

The phenolic ring of this compound is subject to both nucleophilic and electrophilic attack, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. byjus.com Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director. infinitylearn.com In this compound, the positions ortho and para to the hydroxyl and amino groups are either occupied or sterically hindered by the bulky neopentyl group. The directing effects of the activating groups would primarily target the positions occupied by the nitro group and the other activating group. Given the strong deactivating nature of the nitro group, electrophilic substitution is generally disfavored. However, if forced, the position of substitution would be influenced by the combined directing effects of the -OH and -NH2 groups, likely favoring the remaining vacant position on the ring, which is ortho to the amino group and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed in phenol (B47542) itself. pressbooks.pubmasterorganicchemistry.com For SNAr to occur, a good leaving group is generally required. In this molecule, while there isn't a conventional leaving group like a halide, under harsh conditions, displacement of the nitro group or other substituents by a strong nucleophile could be envisioned. The amino and hydroxyl groups, being electron-donating, would disfavor this type of reaction. However, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.com

The amino and nitro groups have opposing electronic effects that profoundly influence the reactivity of the aromatic ring.

Amino Group (-NH2): As a strong electron-donating group through resonance (+R effect), the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. suniv.ac.in It also stabilizes the carbocation intermediate (arenium ion) formed during electrophilic substitution. In acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect). researchgate.net

Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group, both through resonance (-R effect) and induction (-I effect). chegg.com This significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic substitution. infinitylearn.com Conversely, this electron deficiency makes the ring more electrophilic and thus more reactive towards nucleophilic attack. pressbooks.pub The presence of the nitro group is a prerequisite for nucleophilic aromatic substitution on the ring. nih.govyoutube.com

The simultaneous presence of these two groups creates a "push-pull" electronic system. The electron-donating amino group enhances the nucleophilicity of the ring, while the electron-withdrawing nitro group enhances its electrophilicity. This dual nature makes the reactivity highly dependent on the specific reaction conditions and the attacking reagent.

Kinetic Studies of Key Chemical Transformations

The reduction of the nitro group to an amino group is a common and important transformation for nitrophenols. Kinetic studies on the reduction of 4-nitrophenol (B140041) are frequently used as a model reaction to evaluate catalytic activity. nih.govresearchgate.net The reaction is typically monitored by UV-vis spectroscopy, following the disappearance of the nitrophenolate ion peak. scispace.com The reaction is often found to follow pseudo-first-order kinetics. rsc.org

For the catalytic reduction of nitrophenols, the reaction rate is influenced by the concentration of the nitrophenol, the reducing agent (e.g., NaBH4), and the catalyst loading. nih.gov The activation energy (Ea) for such reactions can be determined by studying the reaction rates at different temperatures and applying the Arrhenius equation.

Below is a table with representative kinetic data for the reduction of 2-nitrophenol (B165410) and 4-nitrophenol, which can serve as an analogy for the reduction of this compound.

| Compound | Apparent Rate Constant (k_app) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenol | 1.10 x 10⁻⁴ | - | - | - | rsc.org |

| 2-Nitrophenol | 7.73 x 10⁻⁵ | - | - | - | rsc.org |

This data is for the reduction of nitrophenols using an ionic liquid-stabilized gold nanoparticle catalyst and is provided for illustrative purposes.

The lower rate constant for 2-nitrophenol compared to 4-nitrophenol is often attributed to intramolecular hydrogen bonding between the nitro and hydroxyl groups, which can affect its interaction with the catalyst surface. rsc.org In this compound, similar intramolecular hydrogen bonding between the ortho-amino and nitro groups, as well as between the ortho-nitro and hydroxyl groups, would be expected, likely influencing its reduction kinetics.

Catalysts play a crucial role in many transformations of nitrophenols. The reduction of the nitro group, for instance, is often sluggish without a catalyst. researchgate.net Metal nanoparticles, particularly those of gold (Au), silver (Ag), palladium (Pd), and copper (Cu), have been shown to be effective catalysts for the reduction of nitrophenols by reducing agents like sodium borohydride (B1222165). nih.govrsc.orgacs.org

The catalytic cycle is generally described by the Langmuir-Hinshelwood model, where both the nitrophenol and the borohydride ions adsorb onto the surface of the metal nanoparticles. nih.govresearchgate.net The reaction then proceeds on the catalyst surface. The efficiency of the catalyst can be influenced by factors such as particle size, shape, and the presence of stabilizing agents. nih.gov

For this compound, catalytic hydrogenation would be a key reaction to convert it to 2,6-diamino-4-neopentylphenol, a potentially useful intermediate. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of the nitro group without affecting other parts of the molecule.

Radical Reactions and Oxidation/Reduction Chemistry

The phenolic and amino functionalities in this compound make it susceptible to oxidation and radical reactions.

Oxidation: Aminophenols can be oxidized to form quinone-imine species. rsc.orgnih.gov The oxidation can be initiated by chemical oxidants, enzymes (like tyrosinase or peroxidases), or electrochemically. nih.govrsc.orgnih.gov The presence of both an amino and a hydroxyl group on the same ring facilitates oxidation. The bulky neopentyl group might sterically hinder the approach of some oxidizing agents.

Reduction: As discussed, the nitro group is readily reduced. The reduction can proceed in stages, forming nitroso and hydroxylamino intermediates before yielding the final amino group. orgsyn.org The specific products obtained depend on the reducing agent and the reaction conditions.

Generation and Reactivity of Radical Intermediates

The formation of radical intermediates from this compound is a critical aspect of its reactivity, particularly in oxidative environments. The presence of both amino and hydroxyl groups provides two potential sites for the abstraction of a hydrogen atom (H•) or an electron, leading to the formation of a phenoxyl or an aminyl radical, respectively.

The generation of a phenoxyl radical is often the more favorable pathway due to the lower bond dissociation energy of the O-H bond compared to the N-H bonds. This process can be initiated by various oxidizing agents or by electrochemical oxidation. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the nitro and amino groups. The extent of this delocalization influences the stability and subsequent reactivity of the radical.

The amino group, being a strong electron-donating group, can also participate in radical formation, leading to an aminyl radical. However, the initial oxidation is more likely to occur at the phenolic hydroxyl group. Once formed, the radical intermediate can undergo several reactions, including:

Dimerization or Polymerization: Radical species can combine to form dimers or larger oligomeric and polymeric structures. This is a common pathway for simple phenols and anilines upon oxidation.

Reaction with other molecules: The radical can react with other species in the reaction medium, such as oxygen, to form peroxide adducts or further oxidation products.

Intramolecular rearrangement: Depending on the reaction conditions, the radical may undergo intramolecular cyclization or other rearrangement reactions.

The bulky neopentyl group at the 4-position can sterically hinder some of these reactions, potentially influencing the product distribution compared to less substituted phenols.

| Potential Radical Species | Generation Method | Key Reactive Features |

| Phenoxyl Radical | Oxidation (chemical or electrochemical) | Resonance stabilized, can undergo dimerization, reaction with O2 |

| Aminyl Radical | Oxidation (less favorable than phenoxyl) | Can participate in polymerization and coupling reactions |

| Nitro Radical Anion | Electrochemical reduction | Involved in the initial steps of nitro group reduction |

This table is based on general principles of phenol and aniline (B41778) chemistry, as specific data for this compound is not available.

Redox Potentials and Electrochemical Behavior

The electrochemical behavior of this compound is complex, featuring both oxidation and reduction processes corresponding to the different functional groups. The redox potentials are crucial parameters that quantify the ease with which the molecule can be oxidized or reduced.

Oxidation:

The oxidation of this compound primarily involves the amino and hydroxyl groups. The electron-donating nature of these groups facilitates the removal of electrons. The oxidation potential is influenced by the electron-withdrawing nitro group, which makes the oxidation more difficult (i.e., occurs at a more positive potential) compared to a non-nitrated aminophenol. mdpi.com

Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds. For aminophenols, the oxidation is often an irreversible or quasi-reversible process, indicating that the initially formed radical cation undergoes rapid follow-up chemical reactions. ua.es The oxidation potential is also pH-dependent, as the protonation state of the amino and hydroxyl groups significantly affects their electron-donating ability.

Reduction:

The electrochemical reduction of this compound is dominated by the nitro group. The nitro group can be reduced in a multi-step process, typically involving the formation of a nitroso and then a hydroxylamino intermediate, which can be further reduced to an amino group. This process is generally irreversible and also highly pH-dependent. nih.gov

The presence of the amino and hydroxyl groups can influence the reduction potential of the nitro group. Their electron-donating effects can slightly increase the electron density on the ring, making the reduction of the nitro group slightly more difficult compared to nitrobenzene.

While specific redox potential data for this compound are not available, the table below provides a summary of expected redox behavior based on studies of related compounds. ua.esnih.govrsc.org

| Electrochemical Process | Affected Functional Group(s) | Expected Potential Range (vs. a reference electrode) | Key Characteristics |

| Oxidation | -NH2 and -OH | Moderately Positive | Likely irreversible or quasi-reversible due to follow-up reactions of the radical cation. pH-dependent. |

| Reduction | -NO2 | Negative | Multi-step, irreversible process. Leads to the formation of amino group. pH-dependent. |

This table presents inferred data based on the electrochemical behavior of analogous aminophenols and nitrophenols, as specific experimental values for this compound are not publicly documented.

Coordination Chemistry and Ligand Properties of 2 Amino 6 Nitro 4 Neopentylphenol

Design and Synthesis of Metal Complexes with 2-Amino-6-nitro-4-neopentylphenol as a Ligand

The design of metal complexes using this compound as a ligand is predicated on the molecule's potential to form stable chelate rings with a metal ion. The strategic placement of the amino and hydroxyl groups ortho to each other on the phenol (B47542) ring is a classic structural motif for bidentate chelation.

The primary mode of chelation for this compound is anticipated to be bidentate, involving the deprotonated phenolic oxygen and the neutral amino nitrogen. This forms a stable five-membered chelate ring with a metal ion. This coordination behavior is a well-established characteristic of 2-aminophenol (B121084) and its derivatives. researchgate.netacs.org

The electronic character of the ligand is significantly influenced by the presence of both an electron-donating amino group and an electron-withdrawing nitro group. The nitro group, while generally not a primary coordination site, can potentially interact with a metal center through one of its oxygen atoms, particularly if the steric and electronic conditions are favorable. However, coordination through the phenolic oxygen and amino nitrogen is the most probable and stable arrangement. nih.gov The neopentyl group, being sterically bulky, is expected to influence the packing of the complexes in the solid state but not directly participate in coordination.

| Potential Donor Atom | Coordination Role | Supporting Rationale |

| Phenolic Oxygen | Primary | Deprotonation leads to a strong M-O bond. |

| Amino Nitrogen | Primary | Lone pair on nitrogen readily donates to the metal center. |

| Nitro Oxygen | Secondary/Unlikely | Can act as a weak donor, but is generally outcompeted by the primary sites. |

The synthesis of metal complexes with this compound can be approached through several standard methodologies to yield both homoleptic and heteroleptic species. differencebetween.comunacademy.comyoutube.com

Homoleptic complexes , which contain only one type of ligand, can be synthesized by reacting a metal salt with the ligand in a stoichiometric ratio that favors the formation of the homoleptic species. differencebetween.comunacademy.com For a divalent metal ion (M²⁺), the reaction would typically be:

M²⁺ + 2 (H₂L) → [M(HL)₂] + 2 H⁺

Where H₂L represents the neutral this compound ligand. The reaction is usually carried out in a suitable solvent, and the product can be precipitated and isolated.

Heteroleptic complexes , which contain more than one type of ligand, can be prepared by a variety of methods. youtube.comrsc.org One common approach is to first synthesize a precursor complex containing the this compound ligand and then introduce a second ligand. For example:

[M(HL)Cl(solv)ₓ] + L' → [M(HL)(L')Cl] + x(solv)

Alternatively, a one-pot synthesis involving the metal salt, this compound, and a secondary ligand (L') can be employed. The choice of solvent and reaction conditions can influence the final product.

| Complex Type | General Synthetic Approach | Example Reactants |

| Homoleptic | Reaction of metal salt with the ligand in a 1:2 or 1:3 molar ratio. | CoCl₂ + 2 (this compound) |

| Heteroleptic | Stepwise addition of ligands or a one-pot reaction with multiple ligands. | [Ni(acac)₂] + this compound + 1,10-phenanthroline |

Structural Characterization of Coordination Compounds

The definitive elucidation of the structure of metal complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

While no specific crystal structures of metal complexes with this compound have been reported in the literature, predictions can be made based on related compounds. nih.govresearchgate.net For divalent metal ions such as Cu(II), Ni(II), and Co(II), common coordination geometries include octahedral, square planar, and tetrahedral. The bulky neopentyl group may favor lower coordination numbers to minimize steric hindrance. For instance, a Cu(II) complex could adopt a distorted square planar or a five-coordinate square pyramidal geometry. nih.gov An octahedral geometry would be expected for a homoleptic complex with three bidentate ligands or two bidentate ligands and two monodentate solvent molecules.

Spectroscopic methods provide invaluable information about the coordination environment of the metal ion and the nature of the ligand-metal bond.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts in the IR spectrum of this compound are expected. The broad O-H stretching band of the free ligand (around 3300-3500 cm⁻¹) should disappear, indicating deprotonation of the phenolic group. The N-H stretching vibrations (around 3200-3400 cm⁻¹) are expected to shift to lower frequencies upon coordination of the amino group to the metal center. The asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively) may also show shifts, although these are likely to be less pronounced than the changes in the O-H and N-H bands. ijiset.comekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will be dominated by π→π* and n→π* transitions. Upon complexation, new absorption bands are expected to appear in the visible region. These are typically assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands provide information about the geometry and electronic structure of the complex. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Ni(II) in a square planar geometry or Co(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the aromatic protons and the protons of the neopentyl group are expected to change upon coordination due to the influence of the metal center. The disappearance of the phenolic proton signal would confirm its deprotonation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷), EPR spectroscopy is a powerful tool. mdpi.comacs.orgethz.chnih.govnih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the coordination environment, the nature of the donor atoms, and the geometry of the complex. For example, a typical axial EPR spectrum for a Cu(II) complex would be consistent with a distorted octahedral or square pyramidal geometry. acs.orgethz.chnih.gov

| Spectroscopic Technique | Expected Observations Upon Complexation |

| IR | Disappearance of ν(O-H), shift in ν(N-H) and ν(N-O) bands. |

| UV-Vis | Appearance of new LMCT and d-d transition bands. |

| NMR (for diamagnetic complexes) | Shift in aromatic and alkyl proton signals, disappearance of phenolic proton signal. |

| EPR (for paramagnetic complexes) | Characteristic g-values and hyperfine splitting patterns indicative of the metal's coordination environment. |

Electronic Structure and Magnetic Properties of Metal Complexes

The electronic structure and resulting magnetic properties of metal complexes with this compound are determined by the identity of the metal ion, its oxidation state, and the coordination geometry. The ligand field created by the bidentate O,N-coordination will cause the splitting of the metal d-orbitals.

The magnetic properties of the complexes are a direct consequence of the number of unpaired electrons. researchgate.netrsc.org For example, a square planar Ni(II) complex (d⁸) would be expected to be diamagnetic (low-spin), while a tetrahedral Ni(II) complex would be paramagnetic (high-spin). A Co(II) complex (d⁷) could be either high-spin or low-spin depending on the ligand field strength, which would be reflected in its magnetic moment. Similarly, a Cu(II) complex (d⁹) will always have one unpaired electron and thus be paramagnetic. The presence of the nitro group, being electron-withdrawing, might slightly increase the ligand field strength compared to an unsubstituted 2-aminophenol.

| Metal Ion (Oxidation State) | d-Electron Count | Plausible Geometry | Expected Spin State | Predicted Magnetic Behavior |

| Cu(II) | d⁹ | Square Planar/Pyramidal | - | Paramagnetic |

| Ni(II) | d⁸ | Square Planar | Low-spin | Diamagnetic |

| Ni(II) | d⁸ | Tetrahedral/Octahedral | High-spin | Paramagnetic |

| Co(II) | d⁷ | Tetrahedral/Octahedral | High-spin | Paramagnetic |

| Co(III) | d⁶ | Octahedral | Low-spin | Diamagnetic |

No Publicly Available Scientific Data for Coordination Chemistry and Catalytic Applications of this compound

Following a comprehensive search of publicly accessible scientific literature, no specific research, data, or publications were found pertaining to the coordination chemistry, ligand properties, or catalytic applications of the chemical compound This compound . The requested detailed analysis for the specified subsections, therefore, cannot be provided based on existing scientific evidence.

The outlined topics for which information was sought include:

Reactivity and Catalytic Applications of Metal Complexes

Exploration of Catalytic Activity in Organic Transformations:No studies have been published that explore the potential catalytic activity of metal complexes derived from this compound in any organic transformations.

While the broader class of aminophenol ligands has been a subject of research in coordination chemistry and catalysis, the specific substituent pattern of a nitro group at the 6-position and a neopentyl group at the 4-position on the 2-aminophenol scaffold appears to be a novel or uninvestigated area. Consequently, the creation of a scientifically accurate article adhering to the strict and specific outline provided is not possible.

Structure Property Relationships of 2 Amino 6 Nitro 4 Neopentylphenol and Its Analogues

Influence of Substituent Effects on Electronic and Steric Properties

The substituents on the phenol (B47542) ring exert profound electronic and steric effects that modulate the reactivity and shape of the molecule. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups that donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature. The neopentyl group, an alkyl substituent, is weakly activating and electron-donating through induction, but its primary influence is its significant steric bulk. msu.edu The combination of these competing electronic influences and significant steric factors results in a complex reactivity profile.

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, provide a quantitative framework for evaluating the impact of substituents on reaction rates and equilibria.

The Hammett equation , log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a reaction for a substituted benzene (B151609) derivative to that of the unsubstituted reference compound (k₀). wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. scribd.com

However, the standard Hammett equation is limited to meta and para substituents. For ortho-substituted systems like 2-Amino-6-nitro-4-neopentylphenol, steric effects are significant and cannot be ignored. The Taft equation , log(kₛ/k_CH₃) = ρσ + δEₛ, was developed to address this by separating polar (σ*) and steric (Eₛ) effects. emerginginvestigators.orgwikipedia.org The steric parameter, Eₛ, is a measure of the bulk of the substituent.

Table 1: Selected Hammett and Taft Substituent Constants This table provides representative constants for the types of functional groups present in the target molecule. The tert-butyl group is often used as a proxy for the neopentyl group in these datasets due to its similar steric profile.

| Substituent | Hammett σ_para | Hammett σ_meta | Taft σ* | Taft E_s |

| -NO₂ | 0.78 | 0.71 | +0.65 | -2.52 |

| -OH | -0.37 | 0.12 | +0.25 | -0.55 |

| -NH₂ | -0.66 | -0.16 | +0.10 | -0.61 |

| -C(CH₃)₃ | -0.20 | -0.10 | -0.30 | -1.74 |

Data compiled from various sources. Exact values can vary slightly based on measurement conditions. wikipedia.orgscribd.comemerginginvestigators.org

The positive ρ* value for reactions like ester hydrolysis indicates that they are accelerated by electron-withdrawing groups. wikipedia.org In the context of this compound, the strong electron-withdrawing nature of the nitro group (high σ value) would significantly influence reactions sensitive to electronic effects, while the neopentyl group's large negative Eₛ value underscores its profound steric impact.

The neopentyl group, (CH₃)₃CCH₂-, is a highly branched alkyl substituent known for its extreme steric hindrance. masterorganicchemistry.comnih.gov This bulkiness imposes significant conformational restrictions on the molecule. In neopentylbenzene, an analogue, the large tert-butyl portion of the group restricts free rotation around the C(sp²)–C(sp³) bond connecting the substituent to the aromatic ring. The molecule adopts a preferred conformation to minimize steric strain between the methyl groups and the ortho hydrogens of the benzene ring.

Intermolecular Interactions and Self-Assembly Phenomena

The functional groups on this compound provide multiple sites for non-covalent interactions, which are the driving forces for self-assembly into ordered supramolecular structures.

Supramolecular chemistry focuses on the design and synthesis of complex, ordered systems held together by non-covalent forces. libretexts.org A key subfield, crystal engineering, aims to design solid-state architectures with predictable properties by controlling these interactions. For this compound, the hydroxyl, amino, and nitro groups are primary players in forming predictable hydrogen-bonding patterns, or synthons, that can guide crystal formation.

Analogous nitrophenol systems are well-studied in crystal engineering. For example, p-nitrophenol is known to form different polymorphic crystal structures depending on crystallization conditions, each with distinct packing and hydrogen-bonding networks. nih.gov Co-crystals of nitrophenols with other molecules are also common, where specific synthons, like O–H···N or N–H···O hydrogen bonds, dictate the resulting supramolecular assembly. wikipedia.org The structure of this compound, with its multiple hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -NO₂), suggests a high potential for forming robust one-, two-, or three-dimensional networks. However, the bulky neopentyl group would likely frustrate dense packing, possibly leading to the inclusion of solvent molecules or the formation of more open, porous structures.

Table 2: Illustrative Crystallographic Data for an o-Nitrophenol Analogue This table shows crystallographic data for o-nitrophenol, which shares the key intramolecular hydrogen bond motif with the title compound.

| Parameter | o-Nitrophenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.66 |

| b (Å) | 4.48 |

| c (Å) | 11.83 |

| β (°) | 118.9 |

| Z (molecules/cell) | 4 |

Data from experimental studies on o-nitrophenol. scite.aiquora.comresearchgate.net

Hydrogen bonds and π-π stacking are the dominant forces that will define the solid-state structure of this compound.